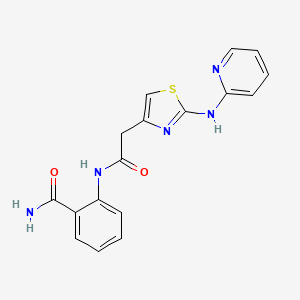

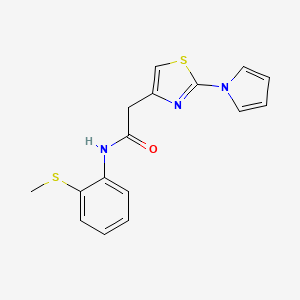

![molecular formula C24H25N5O B2843765 (4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1170479-77-2](/img/structure/B2843765.png)

(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a pyrrole ring, a benzimidazole ring, and a piperazine ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, but it has one fewer carbon atom, and contains a nitrogen atom . Benzimidazole is a fused aromatic ring that is part of several important biomolecules, including NAD+ and histidine . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole and benzimidazole rings are aromatic and planar, while the piperazine ring is not aromatic and would be more flexible .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The pyrrole ring, for example, is electron-rich and could undergo electrophilic aromatic substitution. The benzimidazole ring is also capable of participating in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrrole, benzimidazole, and piperazine rings would likely make the compound a base .Aplicaciones Científicas De Investigación

Molecular Interactions and Pharmacophore Models

Research on compounds structurally similar to the query molecule has focused on understanding their molecular interactions with specific receptors. For example, studies have explored how such molecules interact with cannabinoid receptors, leading to the development of unified pharmacophore models. These models help in understanding the steric and electrostatic requirements for binding to receptors, providing insights into drug design and receptor-ligand interactions (Shim et al., 2002).

Synthesis of Heterocycles

Several studies have been dedicated to the synthesis of new heterocyclic compounds containing motifs like pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines. These efforts aim to expand the chemical space of compounds with potential biological activities, illustrating the versatility of heterocyclic chemistry in generating novel therapeutic agents (Abdelhamid et al., 2012).

Anticonvulsant and Antimicrobial Activities

Compounds with piperazine and pyrrolidin-1-yl methanone derivatives have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. This research demonstrates the potential therapeutic applications of such molecules, highlighting their significance in developing new treatments for convulsive disorders and infections (Malik & Khan, 2014).

Analgesic and Anti-inflammatory Agents

The synthesis and evaluation of new compounds for analgesic and anti-inflammatory activities have also been a focus area. This research contributes to the ongoing search for safer and more effective pain relievers and anti-inflammatory drugs, underscoring the therapeutic potential of novel synthetic molecules (Gökçe et al., 2005).

Antimicrobial and Antiproliferative Activities

Furthermore, novel heterocycles have been synthesized and assessed for their antimicrobial and antiproliferative activities. Such studies are crucial for identifying new compounds that can combat microbial infections and inhibit cancer cell growth, contributing to the fields of infectious diseases and oncology (Fahim et al., 2021).

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the particular biological activity being exhibited.

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific mode of action would depend on the biological activity and the target involved.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O/c1-26-22-7-3-2-6-21(22)25-23(26)18-27-14-16-29(17-15-27)24(30)19-8-10-20(11-9-19)28-12-4-5-13-28/h2-13H,14-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLADJTBCQJNWSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

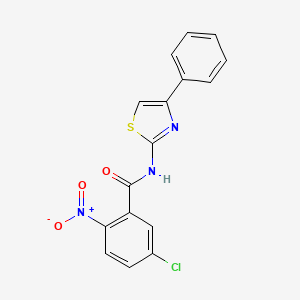

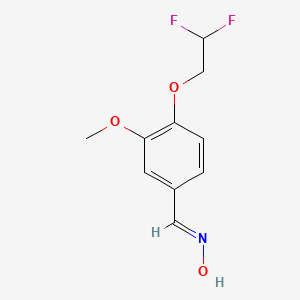

![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2843685.png)

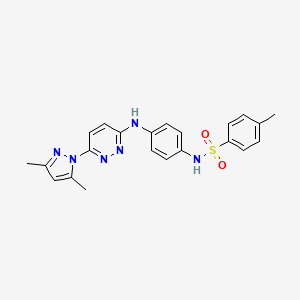

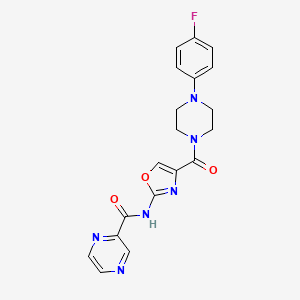

![2-(2-(4-(Ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2843688.png)

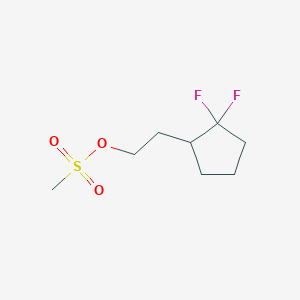

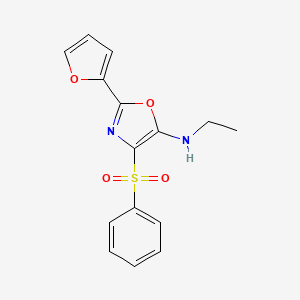

![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate](/img/structure/B2843690.png)

![5-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2843692.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2843694.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide](/img/structure/B2843705.png)